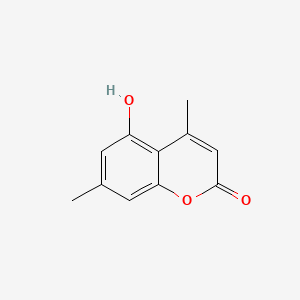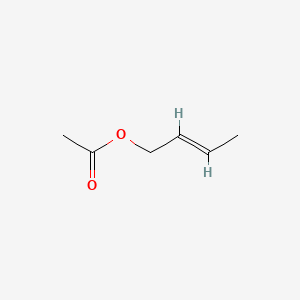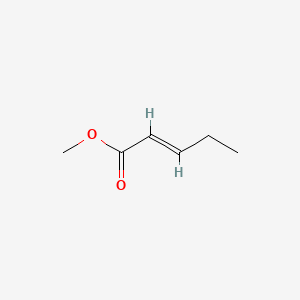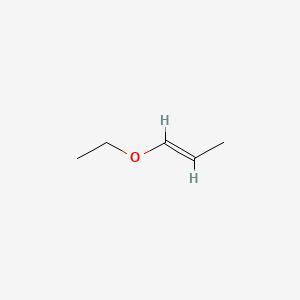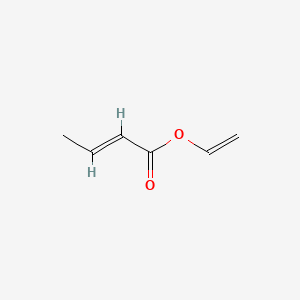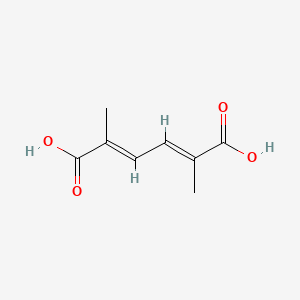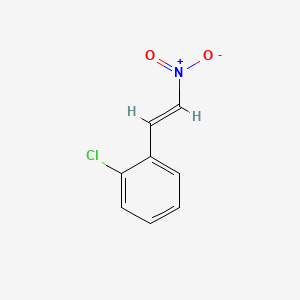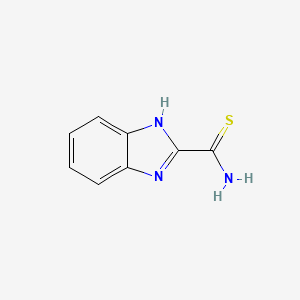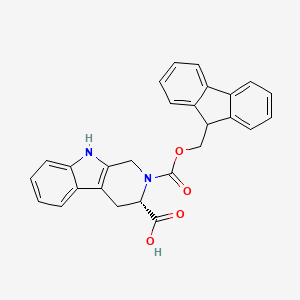
Fmoc-L-1,2,3,4-四氢异喹啉-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as Fmoc-L-Tpi-OH, is a chemical compound with the molecular formula C27H22N2O4 . It has a molecular weight of 438.48 .
Molecular Structure Analysis
The molecular structure of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is represented by the linear formula C27H22N2O4 . The compound’s InChI representation isInChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1 . Physical And Chemical Properties Analysis
Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a white to off-white powder . It should be stored at 0-8°C .科学研究应用
生物分子合成
Fmoc-Tpi-OH 被用作合成各种用于生物学研究的分子时的反应物。 这包括创建具有细胞毒性和杀虫活性的哈尔敏衍生物,以及通过氧化脱羧过程合成异喹啉、β-咔啉和 3-脱氮嘌呤 .
染色质结构研究
该化合物已参与与染色质结构相关的研究,染色质结构影响基因表达并创建专门的染色质区域 .
生物医学应用
Fmoc 修饰的阳离子六肽,包括 Fmoc-Tpi-OH,已被用于创建自支撑水凝胶。 这些水凝胶在生物医学领域具有潜在的细胞外基质应用,已在各种细胞系上测试了其细胞毒性和细胞粘附测定 .
肽合成
在化学肽合成中,Fmoc-Tpi-OH 被用作 N 末端胺的临时保护基团。 它的去除在不干扰肽和树脂之间的酸不稳定连接体的情况下得以促进 .
分光光度法监测
Fmoc-Tpi-OH 的芴基在紫外区域具有强吸收,这对于在肽合成过程中分光光度法监测偶联和脱保护反应非常有用 .
药物开发
Fmoc-Tpi-OH 可用于开发需要特定氨基酸序列才能发挥药效的药物。 该化合物的稳定性和反应活性使其适用于创建复杂的基于肽的药物 .
材料科学
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
作用机制
Target of Action
It’s known that this compound is a derivative of tetrahydro-β-carboline (thbc), which has been implicated in various biological activities .
Biochemical Pathways
Related compounds such as β-carbolines have been implicated in various biological processes, including cytotoxicity and insecticidal activities .
生化分析
Biochemical Properties
Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid: plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. The compound’s interaction with these enzymes facilitates the incorporation of the β-carboline moiety into peptides, enhancing their stability and biological activity. Additionally, Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can interact with various proteins and other biomolecules, forming stable complexes that can be studied for their biochemical properties .
Cellular Effects
The effects of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced peptide stability and biological activity. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of peptides and other bioactive molecules. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can influence its biological activity and its interactions with other biomolecules .
属性
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHULIKSMJSELI-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204322-23-6 |
Source


|
| Record name | (3S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


